Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group, a methyl group, and a pyridinyl group attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate typically involves the esterification of 2-amino-2-methyl-3-pyridin-4-ylpropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug design and development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyridinyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Amino-4-methylpyridine: Shares the pyridine and amino groups but lacks the propanoate moiety.
Methyl 2-amino-3-pyridin-4-ylpropanoate: Similar structure but with a different substitution pattern on the propanoate moiety.
2-Aminopyrimidine derivatives: Similar in having an amino group attached to a heterocyclic ring.
Uniqueness: Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate is unique due to the combination of its functional groups and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c1-10(11,9(13)14-2)7-8-3-5-12-6-4-8/h3-6H,7,11H2,1-2H3 |
InChI Key |
UXHHJAUNIUUEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=NC=C1)(C(=O)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.